molecular formula C11H13ClNO4- B13963133 2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate

2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate

Cat. No.: B13963133
M. Wt: 258.68 g/mol
InChI Key: VYGVGRQOOIHTMX-UHFFFAOYSA-M
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Description

2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate is a chemical compound that belongs to the class of benzonitriles. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes an amino group, a chloropropoxy group, and a methoxy group attached to a benzoate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-Amino-4-methoxybenzoic acid with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents such as methanol, ethanol, and acetonitrile are commonly used in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H16ClNO4C_{12}H_{16}ClNO_4 and a molecular weight of 273.71 g/mol . Key identifiers include its CAS number, 214470-59-4, and its IUPAC name, methyl this compound . Its structure includes a benzoate ring substituted with an amino group, a methoxy group, and a chloropropoxy group .

Scientific Research Applications

This compound serves as a crucial intermediate in synthesizing various compounds [1, 2, 5].

Synthesis of Bosutinib: It is used in the synthesis of bosutinib, a tyrosine kinase inhibitor used in cancer therapy .

Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: It is also utilized in synthesizing substituted 6,7-dihydroxy-4-quinazolineamines .

Anticancer Efficacy

A study indicated that a related compound significantly inhibited the proliferation of A549 human lung cancer cells. Morphological studies demonstrated chromatin condensation, which is compatible with apoptosis, confirmed by the activation of caspase 3/7 . Furthermore, viability assays on non-cancer human embryonic lung fibroblast cell lines confirmed selective anticancer activity .

Synonyms and Identifiers

Several names and identifiers are associated with this compound :

  • CAS Number: 214470-59-4
  • Methyl this compound
  • Benzoic acid, 2-amino-4-(3-chloropropoxy)-5-methoxy-, methyl ester
  • Methyl 5-methoxy-4-(3-chloropropoxy)anthranilate

Potential Applications

Given its chemical structure and role as a synthetic intermediate, this compound may find use in:

  • Pharmaceuticals: As a building block for synthesizing novel drugs [1, 2, 5].
  • Agrochemicals: In the synthesis of pesticides and herbicides.
  • Material Science: As a component in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in the context of its potential anticancer properties, it may inhibit specific pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile
  • 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Uniqueness

2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, and how can intermediates be optimized for yield?

  • Methodological Answer : A common approach involves nitro-group reduction followed by alkoxylation. For example, methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate can be synthesized via nucleophilic substitution between 3-chloropropanol and a nitro-substituted benzoate precursor under basic conditions (e.g., K₂CO₃ in acetone) . Subsequent catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine. Optimize yields by controlling reaction temperature (40–60°C for substitution) and catalyst loading (5–10% Pd-C for reduction). Intermediate purity is critical; use column chromatography (silica gel, ethyl acetate/hexane) for isolation .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Accelerated degradation tests (40–60°C for 1–4 weeks) with HPLC monitoring.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation via UV spectroscopy.
  • Humidity Sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH, comparing NMR spectra pre/post storage.
  • General storage recommendations: airtight containers, desiccants, and protection from light, based on analogous benzoate derivatives .

Q. What analytical techniques are essential for validating the purity and structure of this compound?

  • Methodological Answer : Combine:

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • NMR : Confirm substituent positions (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons; δ 3.8–4.2 ppm for methoxy and chloropropoxy groups).
  • HRMS : Verify molecular ion ([M+H]⁺ expected at m/z 300.07).
  • Note: Suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .

Q. How does the chloropropoxy group influence the compound’s solubility and formulation compatibility?

  • Methodological Answer : The 3-chloropropoxy group enhances lipophilicity (logP ~2.5 predicted via ChemDraw). Assess solubility in:

  • Polar solvents : DMSO or ethanol for in vitro assays.
  • Aqueous buffers : Use surfactants (e.g., Tween-80) for solubility >1 mg/mL.
  • Compatibility with excipients (e.g., PEG 400) should be tested via stress studies (48h at 25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.
  • Pharmacokinetic Studies : Measure plasma half-life (IV vs. oral administration in rodents).
  • Prodrug Design : Modify the amino group (e.g., acetylation) to enhance membrane permeability .

Q. What experimental design principles apply to optimizing reaction conditions for large-scale synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:

  • Factors : Solvent polarity (DMF vs. acetone), base strength (K₂CO₃ vs. NaH), and stoichiometry (1.2–2.0 equiv. of 3-chloropropanol).
  • Response Surface Methodology : Model interactions between factors to maximize yield (target >85%).
  • Scale-Up Considerations : Ensure mixing efficiency (Reynolds number >10,000) and cooling capacity to control exothermic reactions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer : The electron-donating methoxy group activates the para position for substitution. Key steps:

  • Transition State Analysis : DFT calculations (e.g., Gaussian 09) to map charge distribution.
  • Kinetic Studies : Monitor reaction progress via inline IR (disappearance of starting material).
  • Isotopic Labeling : Use ¹⁸O-labeled methanol to track methoxy group retention during substitution .

Q. How can researchers differentiate degradation products from synthetic impurities in stability studies?

  • Methodological Answer : Employ:

  • Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and peroxide (3% H₂O₂).
  • LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of Cl⁻ or methoxy groups).
  • Comparative NMR : Compare stressed vs. unstressed samples to detect new peaks (e.g., carboxylic acid formation from ester hydrolysis) .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during synthesis?

  • Methodological Answer : Implement:

  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy.
  • Crystallization Control : Use anti-solvent addition (e.g., water) with controlled cooling rates (1°C/min) to ensure consistent particle size (D90 <50 µm).
  • QC Checks : Mandatory NMR/HPLC for each batch, with acceptance criteria for retention time (±0.2 min) and peak area (>95%) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Use:
  • Docking Simulations (AutoDock Vina) : Screen against target proteins (e.g., enzymes with conserved benzoate-binding pockets).
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
  • QSAR : Corolate substituent electronegativity (Hammett σ values) with activity data .

Properties

Molecular Formula

C11H13ClNO4-

Molecular Weight

258.68 g/mol

IUPAC Name

2-amino-4-(3-chloropropoxy)-5-methoxybenzoate

InChI

InChI=1S/C11H14ClNO4/c1-16-9-5-7(11(14)15)8(13)6-10(9)17-4-2-3-12/h5-6H,2-4,13H2,1H3,(H,14,15)/p-1

InChI Key

VYGVGRQOOIHTMX-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)[O-])N)OCCCCl

Origin of Product

United States

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